molecular formula C₈H₂₁N B145523 2-Diphenylmethylpiperidine CAS No. 519-74-4

2-Diphenylmethylpiperidine

Cat. No. B145523
CAS RN: 519-74-4
M. Wt: 251.4 g/mol
InChI Key: RWTNXJXZVGHMGI-UHFFFAOYSA-N
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Description

2-Diphenylmethylpiperidine, also known as 2-benzhydrylpiperidine or 2-phenylmethylpiperidine, is a psychoactive substance that was originally developed in the 1950s for the treatment of narcolepsy and ADHD. Its use became very limited, and it has been sold as a 'legal high' or 'research chemical' .

Synthesis Analysis

The synthesis of 2-Diphenylmethylpiperidine derivatives has been explored in several studies. One approach involves the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, which upon reduction and hydrogenolysis leads to diamines. Further reactions with lithium derivatives can yield substituted diamino alcohols or disubstituted amines, which are precursors to diphenyl[(2S)-piperidin-2-yl]methanamine . Another method includes intramolecular reductive coupling of diimines to produce (+/-)-2,3-diarylpiperazines, which can be resolved to high enantiomeric purity using tartaric and oxalic acids .

Molecular Structure Analysis

The molecular structure of 2-Diphenylmethylpiperidine derivatives has been studied using various techniques. For example, N-aryl-cis-2,6-diphenylpiperidines have been synthesized and their structures analyzed in gas, liquid, and solid phases, revealing a flattened-chair conformation of the piperidine ring and specific orientations of the aryl rings .

Chemical Reactions Analysis

The reactivity of 2-Diphenylmethylpiperidine derivatives has been investigated, particularly in the context of their potential as ligands in metal complexes. For instance, 2,6-Diphenylpyridine can act as a terdentate ligand in platinum(II) and palladium(II) complexes, which undergo various reactions including oxidative addition and substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Diphenylmethylpiperidine derivatives have been characterized in several studies. For example, the antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their imine derivatives has been evaluated, with some derivatives showing significant antioxidant activity . Additionally, the synthesis and characterization of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine, a related compound, have been reported, including its UV-Vis and photoluminescence spectra .

Case Studies and Toxicity

Case studies have documented the recreational use of 2-Diphenylmethylpiperidine, which has led to undesirable physical and psychiatric effects, and even deaths. The toxicity of different isomers of diphenylmethylpiperidine has been studied in rats, revealing that certain isomers can cause hyperglycemia, reduced pancreatic insulin content, and vacuolation in pancreatic islet cells .

Scientific Research Applications

1. Neuropharmacology

  • Summary of Application : 2-DPMP is used in neuropharmacology research as a stimulant drug. It increases extracellular dopamine levels in the brain, including the reward and addiction pathways, through interacting with the dopamine transporter (DAT) .
  • Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
  • Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .

2. Clinical Pharmacology

  • Summary of Application : There is increasing interest in the use of pipradrol and pipradrol derivatives, such as 2-DPMP, as recreational drugs . This has led to research into the acute toxicity related to both D2PM and 2-DPMP .
  • Methods of Application : The research involved a case series of five individuals with acute toxicity related to the use of D2PM. Urine collection at the time of presentation to the ED was subsequently analysed by gas chromatography—mass spectrometry (GC-MS) .
  • Results or Outcomes : All of the urine samples tested positive for D2PM and benzophenone. The patients presented with ongoing prolonged neuropsychiatric symptoms of agitation, anxiety and insomnia lasting 24–96 h post-ingestion .

3. Neurobiological Assessment

  • Summary of Application : 2-DPMP is used in neurobiological research to assess the molecular and atomistic mechanisms of stimulant Novel Psychoactive Substances (NPS) actions at the dopamine transporter (DAT), which translate into biological outcomes such as dopamine release in the brain’s reward pathway .
  • Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
  • Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .

4. Computational Assessment

  • Summary of Application : 2-DPMP is used in computational research to investigate the interactions of 2-DPMP within DAT, in comparison with cocaine and amphetamine .
  • Methods of Application : The research used dynamic modeling to investigate the interactions of 2-DPMP within DAT .
  • Results or Outcomes : Molecular dynamics simulations identified contrasting conformational changes of DAT for inhibitors (cocaine) and releasers (amphetamine). 2-DPMP led to molecular rearrangements toward an outward-facing DAT conformation that suggested a cocaine-type effect .

5. Neurobiological and Computational Assessment

  • Summary of Application : 2-DPMP is used in neurobiological and computational research to assess the molecular and atomistic mechanisms of stimulant Novel Psychoactive Substances (NPS) actions at the dopamine transporter (DAT), which translate into biological outcomes such as dopamine release in the brain’s reward pathway .
  • Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
  • Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .

6. Synthesis of Piperidine Derivatives

  • Summary of Application : There is increasing interest in the synthesis of various piperidine derivatives, including 2-DPMP .
  • Methods of Application : The research involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Safety And Hazards

2-Diphenylmethylpiperidine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause cancer and may damage fertility or the unborn child .

Future Directions

The future directions of research on 2-Diphenylmethylpiperidine could involve further investigations into its molecular mechanisms of action, particularly its interactions with the dopamine transporter (DAT). This could help to achieve a greater understanding of the addictive potential of stimulant novel psychoactive substances (NPS) like 2-Diphenylmethylpiperidine .

properties

IUPAC Name

2-benzhydrylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNXJXZVGHMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897502
Record name 2-(Diphenylmethyl)piperidine
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Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 150 °C at 0.01 mm Hg
Record name Desoxypipradrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The ATP-Mg++-dependent uptake of (3)H dopamine and l-(3)H norepinephrine into purified synaptic vesicles of whole rat brain, rat striatum and rat hypothalamus was inhibited 10-fold more effectively by S-(+)-amphetamine as compared to its corresponding (R-(-)-enantiomer. In contrast, S-(+)-deoxypipradrol and its R-(-)-enantiomer were approximately equipotent inhibitors of 3H-amine uptake into these synaptic vesicular preparations. The 1R:2R-methylphenidate was twice as potent as its 1R:2S-enantiomer as an inhibitor of (3)H-catecholamine uptake. These data suggest that the receptor sites on the amine pumps present in the membranes of all three vesicular preparations are similar in so far as they are all sensitive to the stereochemical configuration around the alpha-carbon of amphetamine but are not sensitive to the stereochemical configuration around the analogous carbon of deoxypipradrol and methylphenidate. These observations are the reverse of those previously observed for the phenethylamine pumps present in peripheral and central neuronal membranes., ... Rat brain slices from the nucleus accumbens core, which were exposed to either cocaine (1, 3 or 10 uM) or desoxypipradrol (1, 3 or 10 uM) for 60 min. Dopamine efflux was electrically evoked and recorded using fast cyclic voltammetry. Both drugs increased the peak dopamine efflux and also slowed dopamine re-uptake. Desoxypipradrol was more potent than cocaine causing a sevenfold increase in peak dopamine levels (versus a threefold increase for cocaine) and increasing dopamine re-uptake half-life 15-fold (versus fivefold for cocaine). These data suggest that desoxypipradrol is more potent than cocaine at dopamine terminals, and this could account for its psychotogenic effects.
Record name Desoxypipradrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Diphenylmethylpiperidine

Color/Form

Orthrhombic from petroleum

CAS RN

519-74-4
Record name (±)-Desoxypipradrol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Desoxypipradrol
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Record name 2-(Diphenylmethyl)piperidine
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Record name 2-(diphenylmethyl)piperidine
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Record name DESOXYPIPRADROL
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Record name Desoxypipradrol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

66 °C
Record name Desoxypipradrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Diphenylmethylpiperidine
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Citations

For This Compound
53
Citations
JM Corkery, S Elliott, F Schifano, O Corazza… - Progress in Neuro …, 2012 - Elsevier
2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol) are psychoactive substances, sold …
Number of citations: 45 www.sciencedirect.com
DM Wood, M Puchnarewicz, A Johnston… - European journal of …, 2012 - Springer
… the acute toxicity related to the use of D2PM, and only limited information is available on the toxicity of the structurally related compound desoxypipradrol [2-diphenylmethylpiperidine (2-…
Number of citations: 32 link.springer.com
LD Simmler, A Rickli, Y Schramm, MC Hoener… - Biochemical …, 2014 - Elsevier
… Toxicity associated with the use of “ivory wave,” which contains the pipradrol derivatives desoxypipradrol (2-diphenylmethylpiperidine [2-DPMP]) or diphenylprolinol (diphenyl-2-…
Number of citations: 113 www.sciencedirect.com
KL Hintze, HY Aboul-Enein, LJ Fischer - Toxicology, 1977 - Elsevier
… of 2diphenylmethylpiperidine using formaldehyde and formic acid. 10 ml of 37% formaldehyde solution was added to a mixture of 3 g (11.9 mmoles) of 2-diphenylmethylpiperidine in 10 …
Number of citations: 9 www.sciencedirect.com
DM Wood, PI Dargan - Clinical Toxicology, 2012 - Taylor & Francis
… D2PM (diphenyl-2-pyrrolidinyl-methanol, diphenylprolinol) is a structurally related pyrrolidine analogue of pipradrol and 2-DPMP (2-diphenylmethylpiperidine, desoxypipradrol) is a …
Number of citations: 39 www.tandfonline.com
B Loi, MA Sahai, MA De Luca, H Shiref… - Frontiers in …, 2020 - frontiersin.org
… We applied combined in vitro, in vivo, and in silico methods and selected 2-diphenylmethylpiperidine (2-DPMP) as an example of stimulant NPS for this study. We measured in vitro …
Number of citations: 9 www.frontiersin.org
M Liechti, L Simmler, A Rickli, M Hoener - The FASEB Journal, 2014 - Wiley Online Library
… vitro pharmacology of novel psychoactive substances (NPS) found in “ivory wave” including the methylphenidate-like pipradrol derivatives desoxypipradrol (2-diphenylmethylpiperidine, …
Number of citations: 0 faseb.onlinelibrary.wiley.com
LE Regester, JD Chmiel, JM Holler… - Journal of analytical …, 2015 - academic.oup.com
The detection of new designer drugs is often a difficult issue in forensic urine drug testing as immunoassays are the primary screening methodology for drugs of abuse in many of these …
Number of citations: 55 academic.oup.com
CP Miller, TJ Reape, LJ Fischer - Journal of Biochemical …, 1993 - Wiley Online Library
The clonal insulin producing cell line RINmSF was evaluated as a model for the action of cyproheptadine (CPH)‐like diabetogenic com pounds in the rat pancreas. Treatment with 10 …
Number of citations: 6 onlinelibrary.wiley.com
MW White, JRH Archer - Novel Psychoactive Substances, 2013 - Elsevier
… , a similar article by Cooper from the DEA highlighted a number of pipradrol derivatives that would be suitable candidates for clandestine production with 2-diphenylmethylpiperidine …
Number of citations: 1 www.sciencedirect.com

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